Methyl 4-bromo-2-chloropyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Protein Modification
Methyl 4-bromo-2-chloropyridine-3-carboxylate and related compounds have been explored for their ability to selectively modify proteins, such as inactivating enzymes like dimethylarginine dimethylaminohydrolase (DDAH). This enzyme regulates nitric oxide production, and targeted modification can help understand and manipulate its activity. The mechanism involves covalent bond formation with the active site of the enzyme, leading to irreversible inactivation, showcasing potential applications in developing biological probes and therapeutics (Johnson et al., 2011).
Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it has been used in the facile synthesis of thieno[2,3-c]pyridines, which are important scaffolds in medicinal chemistry. These syntheses involve transformations that introduce various functional groups, enabling the creation of a wide array of derivatives with potential biological activities (Zhu et al., 2008).
Palladium-Catalyzed Coupling Reactions
Its utility in cross-coupling reactions, specifically Suzuki and Buchwald-Hartwig aminations, demonstrates its role in constructing biologically relevant compounds. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, critical in organic synthesis and pharmaceutical development. The efficiency of these couplings, along with the ability to introduce various substituents, underscores the compound's value in synthetic chemistry (Ennis et al., 1999).
Organic Phosphine-Catalyzed Annulation
This compound is involved in organic phosphine-catalyzed [4+2] annulation reactions, leading to the synthesis of tetrahydropyridines. These reactions highlight its role in creating cyclic structures, which are prevalent in numerous natural products and pharmaceuticals. The high yields and regioselectivity achieved in these annulations indicate its effectiveness in complex molecule construction (Zhu et al., 2003).
Biological Activity Studies
It also finds application in the development of novel pyridine derivatives with potential biological activities. For example, palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine-based derivatives, which were then subjected to various biological activity studies, including anti-thrombolytic and biofilm inhibition activities. This underscores the compound's utility in medicinal chemistry for generating new molecules with therapeutic potential (Ahmad et al., 2017).
Mechanism of Action
Target of Action
Many pyridine derivatives are known to interact with various receptors in the body. For example, some compounds have been found to block the bradykinin B2 receptor, which provides therapeutic benefit in conditions like hereditary angioedema .
Mode of Action
The mode of action would depend on the specific target of the compound. If it acts as a receptor antagonist like the example above, it would bind to the receptor and prevent its activation by endogenous ligands .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of a bradykinin B2 receptor antagonist, the bradykinin pathway would be affected, potentially reducing inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure. Pyridine derivatives, for example, are often well absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For a receptor antagonist, the result could be a decrease in the physiological effects mediated by that receptor .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its ability to interact with its target, and its susceptibility to metabolic processes .
Properties
IUPAC Name |
methyl 4-bromo-2-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITBMOURWDPXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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